molecular formula C10H14FN B1437541 (S)-1-(4-Fluorophenyl)butan-1-amine CAS No. 321840-52-2

(S)-1-(4-Fluorophenyl)butan-1-amine

Cat. No. B1437541
M. Wt: 167.22 g/mol
InChI Key: ZIQUQHBBALXDFL-JTQLQIEISA-N
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Description

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Molecular Structure Analysis

The molecular structure of a compound represents the arrangement of atoms in the molecule. Unfortunately, I couldn’t find specific information about the molecular structure of "(S)-1-(4-Fluorophenyl)butan-1-amine"1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility, among others. Unfortunately, I couldn’t find specific information about the physical and chemical properties of "(S)-1-(4-Fluorophenyl)butan-1-amine"1.


For the other aspects such as

Synthesis Analysis

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Chemical Reactions Analysis

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Scientific Research Applications

  • Blood Pressure and Toxicity of Related Compounds : A study by Lands (1952) explored the impact of 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and related compounds on blood pressure and toxicity. The primary amine was found to be most pressor, and its activity diminished with alkyl substitution of the amine. Larger amino alkyl groups led to the loss of pressor action and the emergence of depressor effects, with the N-isopropyl analog showing the greatest depressor action. The toxicity of these compounds was comparatively low, with the most toxic compounds being the depressor amines with larger N-alkyl groups (Lands, 1952).

  • Quantitative Assessment of Noncovalent Interactions : El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including an N-(4-fluorophenyl) analog. The research focused on the characterization of intra- and intermolecular interactions using quantum theory. This study revealed significant insights into the nature of non-covalent interactions in compounds with halogen substitutions (El-Emam et al., 2020).

  • Rearrangement via Azetidinium Cation Intermediate : Blakemore, Chiva, and Thistlethwaite (2011) reported on the rearrangement of 1-Phenylbutane-1,3-diamines via an azetidinium cation intermediate. This study highlighted a unique chemical reaction process and its implications for the synthesis of certain chemical structures (Blakemore, Chiva, & Thistlethwaite, 2011).

  • Electrophilic Amination and Fluorine Atom Removal : Bombek et al. (2004) investigated the electrophilic amination of 4-fluorophenol with diazenes. This research provided insights into the chemical reactions that result in the complete removal of the fluorine atom, which has significant implications for synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).

  • Fluorine's Special Directing Effect : Faigl et al. (1998) studied the lithiation of 1-(fluorophenyl)pyrroles, finding that it occurred exclusively ortho to the fluorine substituent. This research demonstrated the unique directing effect of fluorine atoms in chemical reactions (Faigl, Fogassy, Szántó, Lopata, & Tőke, 1998).

Safety And Hazards

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Future Directions

, I was unable to find any relevant information.


properties

IUPAC Name

(1S)-1-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQUQHBBALXDFL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651156
Record name (1S)-1-(4-Fluorophenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Fluorophenyl)butan-1-amine

CAS RN

321840-52-2
Record name (1S)-1-(4-Fluorophenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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